Cas no 103483-02-9 (Thiazole, 4,5-dihydro-2-[(3-methyl-2-butenyl)thio]-)
103483-02-9 structure
Product Name:Thiazole, 4,5-dihydro-2-[(3-methyl-2-butenyl)thio]-
Numero CAS:103483-02-9
MF:C8H13NS2
MW:187.325519323349
CID:1137068
PubChem ID:13965463
Update Time:2025-04-20
Thiazole, 4,5-dihydro-2-[(3-methyl-2-butenyl)thio]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Thiazole, 4,5-dihydro-2-[(3-methyl-2-butenyl)thio]-
- 2-[(3-Methyl-2-buten-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole
- 4,5-DIHYDRO-2-[(3-METHYL-2-BUTEN-1-YL)THIO]THIAZOLE
- THIAZOLE, 4,5-DIHYDRO-2-[(3-METHYL-2-BUTENYL)THIO]
- DB-241483
- 103483-02-9
- 2-(3-Methylbut-2-enylsulfanyl)-4,5-dihydro-1,3-thiazole
-
- Inchi: 1S/C8H13NS2/c1-7(2)3-5-10-8-9-4-6-11-8/h3H,4-6H2,1-2H3
- Chiave InChI: DBYNXQYRYJJCPZ-UHFFFAOYSA-N
- Sorrisi: S1C(=NCC1)SC/C=C(\C)/C
Proprietà calcolate
- Massa esatta: 187.04894177g/mol
- Massa monoisotopica: 187.04894177g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 11
- Conta legami ruotabili: 3
- Complessità: 181
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 63Ų
Proprietà sperimentali
- Densità: 1.13
- Punto di ebollizione: 272 ºC
- Punto di infiammabilità: 118 ºC
Thiazole, 4,5-dihydro-2-[(3-methyl-2-butenyl)thio]- Letteratura correlata
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
103483-02-9 (Thiazole, 4,5-dihydro-2-[(3-methyl-2-butenyl)thio]-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti